molecular formula C11H19NO4 B2444838 cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid CAS No. 664364-34-5

cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid

Cat. No. B2444838
M. Wt: 229.276
InChI Key: WHYRSTZRPZXWFG-YUMQZZPRSA-N
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Description

The compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered nitrogenous ring with four carbon atoms. The tert-butoxycarbonyl (t-Boc) group is a common protecting group in organic synthesis, often used in peptide synthesis. The carboxylic acid group (-COOH) is a common functional group that can participate in various reactions, such as esterification and amide bond formation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the t-Boc group and the carboxylic acid group attached at the 1 and 3 positions, respectively. The presence of these functional groups would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a pyrrolidine derivative with a t-Boc protecting group and a carboxylic acid group, this compound could potentially participate in a variety of chemical reactions. The carboxylic acid group could form esters or amides, while the t-Boc group could be removed under acidic conditions to reveal a free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the t-Boc group could increase its steric bulk .

Scientific Research Applications

Synthesis Techniques and Applications

  • Stereoisomer Synthesis : The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a related compound, demonstrates the ability to create different isomers of compounds with similar structures to cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid. This process involves simple adjustments in reaction conditions to obtain either pure cis or trans acid, highlighting the flexibility in synthesizing various forms of similar compounds (Bakonyi et al., 2013).

  • Continuous Photo Flow Synthesis : In a related study, continuous photo flow synthesis was used for scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a compound structurally similar to cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid. This method is significant for the preparation of biologically active compounds and those in material sciences, demonstrating the compound's potential use in these fields (Yamashita et al., 2019).

  • Novel Synthesis Methods : A novel method for preparing cis-2-fluorocyclopropane-1-carboxylic acid showcases innovative approaches to synthesizing compounds with structures related to cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid. These methods can be applied to create similar compounds for various research applications (Toyota et al., 1996).

Chemical Reactions and Catalysis

  • Cis-Dihydroxylation and Epoxidation of Alkenes : Research involving the carboxylic acid promoted cis-dihydroxylation and epoxidation of alkenes highlights the role of compounds like cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid in catalytic reactions. These reactions are important in organic synthesis and material science (de Boer et al., 2005).

  • Catalytic Activities in Hydrogen Transfer Reactions : The catalytic activities of complexes containing pyridine-functionalised N-heterocyclic carbenes in hydrogen transfer reactions, where similar structures to cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid are used, demonstrate the compound's potential application in catalysis and synthetic chemistry (Cheng et al., 2009).

Biomedical Research Applications

  • Synthesis of Proteinkinase Inhibitors : A study on the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, an intermediate for proteinkinase inhibitors, suggests that compounds structurally related to cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid could be significant in the synthesis of pharmacologically active substances (Hao et al., 2011).

Safety And Hazards

Like all chemicals, safe handling procedures should be followed to minimize risk. The Material Safety Data Sheet (MSDS) for the specific compound would provide detailed information about potential hazards, safe handling procedures, and emergency response measures .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and chemical reactivity. It could potentially be used as an intermediate in the synthesis of more complex molecules, or it could have biological activity that makes it of interest in the development of pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYRSTZRPZXWFG-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid

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